ETILTOLUENSULFONAMIDA

Descripción general

Descripción

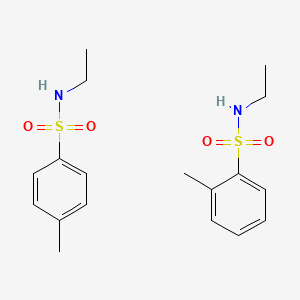

N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide are organic compounds with the molecular formula C9H13NO2S. These compounds belong to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. They are used in various industrial and research applications due to their unique chemical properties .

Aplicaciones Científicas De Investigación

N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide have diverse applications in scientific research:

Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for their potential use in drug development and as pharmaceutical intermediates.

Industry: Utilized as plasticizers in polymer production and as additives in lubricants and coatings

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which Ethyltoluenesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including fluid balance and folate metabolism .

Mode of Action

Sulfonamides, in general, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .

Biochemical Pathways

Given its structural similarity to other sulfonamides, it may interfere with the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth .

Result of Action

Based on the known actions of sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis, which is essential for dna replication .

Action Environment

It is known that the compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and flammable materials .

Análisis Bioquímico

Biochemical Properties

N-Ethyltoluenesulfonamide (o-and p-mixture) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cancer bioactive molecules . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, which can lead to inhibition or activation of their biochemical functions.

Cellular Effects

N-Ethyltoluenesulfonamide (o-and p-mixture) has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in cancer cell proliferation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux.

Molecular Mechanism

The molecular mechanism of N-Ethyltoluenesulfonamide (o-and p-mixture) involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, N-Ethyltoluenesulfonamide (o-and p-mixture) can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Ethyltoluenesulfonamide (o-and p-mixture) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-Ethyltoluenesulfonamide (o-and p-mixture) remains stable under specific storage conditions . Its degradation products can also have biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of N-Ethyltoluenesulfonamide (o-and p-mixture) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell proliferation . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

N-Ethyltoluenesulfonamide (o-and p-mixture) is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the levels of metabolites and the overall metabolic flux. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates .

Transport and Distribution

The transport and distribution of N-Ethyltoluenesulfonamide (o-and p-mixture) within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via specific membrane transporters and bind to intracellular proteins, affecting its distribution .

Subcellular Localization

N-Ethyltoluenesulfonamide (o-and p-mixture) exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with nuclear proteins and influences gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide can be synthesized through the reaction of toluenesulfonamide with ethylating agents under basic conditions. The reaction typically involves the use of ethanol and a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired sulfonamide products .

Industrial Production Methods

In industrial settings, the production of these compounds involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and controlled reaction conditions to ensure high yield and purity. The products are then purified through crystallization or distillation techniques to obtain the final compounds in their pure form .

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Comparación Con Compuestos Similares

Similar Compounds

- N-ethylbenzenesulfonamide

- N-methylbenzenesulfonamide

- N-ethyl-3-methylbenzenesulfonamide

Uniqueness

N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide are unique due to the position of the methyl group on the aromatic ring. This positional difference can significantly influence their chemical reactivity and interaction with biological targets. For example, the ortho (2-position) and para (4-position) isomers may exhibit different steric and electronic effects, leading to variations in their chemical behavior and applications .

Actividad Biológica

N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide are sulfonamide derivatives that have garnered attention for their potential biological activities. These compounds belong to a class known for various pharmacological effects, including antibacterial, diuretic, and potential mutagenic properties. This article will detail their biological activities, supported by relevant research findings, case studies, and data tables.

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| N-ethyl-2-methylbenzenesulfonamide | C9H13NO2S | 1077-56-1 |

| N-ethyl-4-methylbenzenesulfonamide | C9H13NO2S | 80-39-7 |

Pharmacological Activities

Sulfonamides, including the compounds in focus, are known for their wide range of pharmacological activities :

-

Antibacterial Activity :

- Sulfonamides inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Studies have shown that these compounds exhibit varying degrees of antibacterial efficacy against different strains.

- Diuretic Effects :

-

Toxicological Concerns :

- Research indicates potential toxicity associated with these compounds. For instance, a study highlighted that repeated doses of N-ethyl-o,p-toluenesulfonamide (a mixture of the two isomers) led to observable effects on the central nervous system (CNS), including lethargy and uncoordinated movements at low doses (18.75 mg/kg bw/day) .

Study on Mutagenicity

A notable investigation into the mutagenic potential of N-ethyl-toluenesulfonamides revealed that these compounds exhibited clastogenic effects in vitro. Specifically, they were found to induce chromosomal aberrations in human lymphocytes when tested with metabolic activation (S9 mix). However, results from in vivo micronucleus assays did not confirm these findings, indicating a need for further research to clarify their genetic impact .

Toxicity Assessment

A comprehensive toxicity study conducted on rats over 90 days showed increased liver and kidney weights at dosage levels starting from 25 mg/kg bw/day. This suggests a potential risk for organ toxicity with prolonged exposure .

Detailed Research Findings

Research has identified several key findings regarding the biological activity of these compounds:

- Anticancer Potential :

- Enzyme Inhibition :

- Physicochemical Properties :

Propiedades

IUPAC Name |

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSDSKPHLCUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26914-52-3 | |

| Record name | Benzenesulfonamide, N-ethyl-ar-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.